

# Sulfo-NHS-Acetate molecular weight and formula

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## Compound of Interest

Compound Name: Sulfo-NHS-Acetate

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## Technical Guide: Sulfo-NHS-Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties and common applications of **Sulfo-NHS-Acetate**, a key reagent in bioconjugation and protein modification.

## Core Properties of Sulfo-NHS-Acetate

**Sulfo-NHS-Acetate**, also known as Sulfosuccinimidyl acetate, is a water-soluble reagent used to irreversibly block primary amine groups, such as those on the side chain of lysine residues. [1][2] This modification is crucial for preventing unwanted crosslinking or polymerization during bioconjugation procedures. [2][3] The presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ring enhances its water solubility, allowing for reactions to be performed in aqueous, amine-free buffers at a pH range of 7.0 to 9.0. [3][4]

There are two common forms of this reagent, the free acid and its sodium salt, which have different molecular weights and formulas.

Property	Sulfo-NHS-Acetate (Free Acid)	Sulfo-NHS-Acetate (Sodium Salt)
Molecular Formula	C6H7NO7S[2][5][6][7]	C6H6NO7S·Na[8]
Molecular Weight	237.19 g/mol [2][5][7]	259.17 g/mol [4][8][9]
Alternative Names	3-sulfoduccinimid-1-yl acetate	Sulfosuccinimidyl acetate
CAS Number	152305-87-8[5][6][8][9]	152305-87-8

## Experimental Protocol: Amine Blocking in Proteins

The following is a generalized protocol for the acetylation (blocking) of primary amines on a protein or peptide using **Sulfo-NHS-Acetate**.

Materials:

- Protein or peptide sample
- Sulfo-NHS-Acetate**
- Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, pH 7.0-8.0, or Phosphate-Buffered Saline (PBS).[3][9] Avoid buffers containing primary amines like Tris or glycine.[9]
- Quenching Buffer (Optional): 1M Tris-HCl, pH 7.5, or 0.5M glycine to stop the reaction.[3][9]
- Desalting column or dialysis unit for purification.[3]
- Ultrapure water or appropriate solvent (e.g., DMSO, DMF) for dissolving reagents.

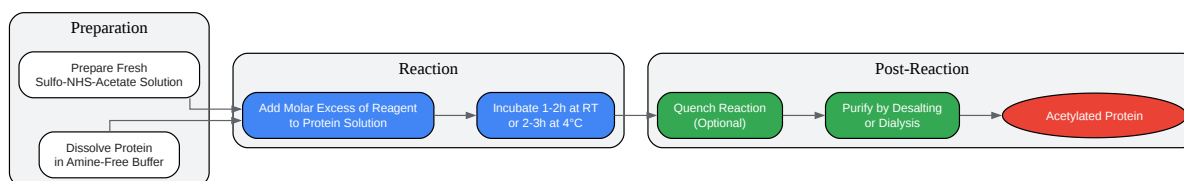
Procedure:

- Sample Preparation: Dissolve the protein or peptide sample in the Reaction Buffer at a concentration of 1-10 mg/mL.[9] If the sample is not soluble, it can first be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer.[3]

- **Reagent Preparation:** Immediately before use, prepare a 10 mM stock solution of **Sulfo-NHS-Acetate** by dissolving it in ultrapure water (2.6 mg/mL).[3] It is critical to prepare this solution fresh as the NHS-ester group readily hydrolyzes and loses reactivity.[3] To prevent premature hydrolysis from condensation, allow the reagent vial to equilibrate to room temperature before opening.[3]
- **Reaction:** Add a 10- to 50-fold molar excess of **Sulfo-NHS-Acetate** to the protein solution.[9] If the concentration of primary amines is unknown, a general guideline is to add an amount of **Sulfo-NHS-Acetate** equal in mass to the amount of protein.[3][9]
- **Incubation:** Mix the components and allow the reaction to proceed for 1-2 hours at room temperature.[9] For proteins that may have stability issues, the incubation can be extended to 2-3 hours at 4°C.[9]
- **Quenching (Optional):** To stop the reaction, a quenching buffer such as Tris or glycine can be added to consume any excess, unreacted **Sulfo-NHS-Acetate**. [3][9]
- **Purification:** Remove excess reagent and reaction byproducts (e.g., N-hydroxysulfosuccinimide) from the modified protein sample using a desalting column or dialysis.[3][9]

## Workflow for Protein Amine Acetylation

The logical flow of the experimental protocol for blocking primary amines on a protein with **Sulfo-NHS-Acetate** is illustrated below.



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Caption: Workflow for protein amine modification using **Sulfo-NHS-Acetate**.

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